molecular formula C16H21FN2O3S B11491441 3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11491441
M. Wt: 340.4 g/mol
InChI Key: HZOBLALOORAGAU-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with 3-methoxypropylamine under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with 4,5-dimethyl-1H-pyrrole-2-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorophenyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the pyrrole ring may facilitate the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-[(3-methoxypropyl)sulfonyl]-1-propanone: This compound shares the fluorophenyl and sulfonyl groups but differs in the core structure.

    3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole: Another fluorinated compound with different functional groups and applications.

Uniqueness

3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its specific combination of functional groups and the pyrrole ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H21FN2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C16H21FN2O3S/c1-11-12(2)19(9-4-10-22-3)16(18)15(11)23(20,21)14-7-5-13(17)6-8-14/h5-8H,4,9-10,18H2,1-3H3

InChI Key

HZOBLALOORAGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CCCOC)C

Origin of Product

United States

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